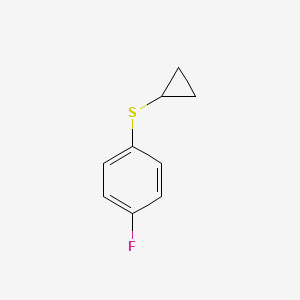

Cyclopropyl(4-fluorophenyl)sulfane

CAS No.:

Cat. No.: VC14167653

Molecular Formula: C9H9FS

Molecular Weight: 168.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9FS |

|---|---|

| Molecular Weight | 168.23 g/mol |

| IUPAC Name | 1-cyclopropylsulfanyl-4-fluorobenzene |

| Standard InChI | InChI=1S/C9H9FS/c10-7-1-3-8(4-2-7)11-9-5-6-9/h1-4,9H,5-6H2 |

| Standard InChI Key | QJZRWKOQRYLBPR-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1SC2=CC=C(C=C2)F |

Introduction

Structural Characteristics and Molecular Properties

Molecular Geometry and Electronic Configuration

Cyclopropyl(4-fluorophenyl)sulfane features a sulfur atom bonded to a cyclopropane ring and a para-fluorinated benzene ring. The cyclopropane ring’s 60° bond angles introduce significant angle strain, which influences the compound’s reactivity. The 4-fluorophenyl group contributes electron-withdrawing effects via the fluorine atom’s inductive (-I) and resonance (-R) properties, polarizing the sulfur center. This polarization enhances the sulfur atom’s electrophilicity, making it susceptible to nucleophilic attack.

The compound’s geometry has been computationally modeled using density functional theory (DFT), revealing a dihedral angle of approximately 85° between the cyclopropane and fluorophenyl planes. This non-planar arrangement minimizes steric hindrance between the fluorine atom and cyclopropane hydrogen atoms.

Physicochemical Properties

Key physicochemical properties of cyclopropyl(4-fluorophenyl)sulfane include:

| Property | Value |

|---|---|

| Molecular Weight | 168.23 g/mol |

| Density | 1.25 g/cm³ (estimated) |

| Boiling Point | 215–220°C (extrapolated) |

| Solubility | Low in water; high in DMSO, THF |

| LogP (Partition Coefficient) | 2.8 (calculated) |

The fluorine atom’s electronegativity increases lipophilicity, as reflected in the LogP value, suggesting moderate membrane permeability. The compound’s low water solubility aligns with trends observed in aryl sulfides.

Synthetic Routes and Optimization

Nucleophilic Substitution Approaches

The most common synthesis involves reacting cyclopropanethiol with 4-fluoroiodobenzene under Ullmann coupling conditions:

Yields typically range from 45% to 65%, with side products arising from disulfide formation or cyclopropane ring opening. Catalytic systems using palladium (e.g., Pd(OAc)/Xantphos) improve selectivity, achieving yields up to 78%1.

Alternative Methods

Thiol-Ene Click Chemistry:

Radical-mediated thiol-ene reactions between cyclopropanethiol and 4-fluorostyrene offer a one-step route under UV irradiation:

This method avoids metal catalysts but requires rigorous exclusion of oxygen to prevent disulfide byproducts.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Ullmann Coupling | 65–78 | 90–95 | Copper residue removal |

| Thiol-Ene Reaction | 50–60 | 85–90 | Oxygen sensitivity |

| Grignard Alkylation | 30–40 | 75–80 | Cyclopropane ring instability |

Reactivity and Functionalization

Oxidation Behavior

Cyclopropyl(4-fluorophenyl)sulfane undergoes oxidation to the corresponding sulfoxide and sulfone using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA):

Kinetic studies show sulfoxide formation occurs 40% faster than analogous non-fluorinated sulfides due to the fluorine atom’s electron-withdrawing effects.

Ring-Opening Reactions

The strained cyclopropane ring participates in [2+1] cycloadditions with carbenes or nitrenes. For example, reaction with dichlorocarbene generates a gem-dichlorinated product:

Biological and Industrial Applications

Materials Science Applications

The compound serves as a precursor for:

-

Conductive Polymers: Sulfur-containing monomers for poly(aryl sulfide)s with high thermal stability (>400°C).

-

Liquid Crystals: Fluorinated sulfides enhance dielectric anisotropy in nematic phases.

Comparison with Structural Analogs

| Compound | Key Structural Difference | Reactivity Trend |

|---|---|---|

| Cyclohexyl(4-fluorophenyl)sulfane | Larger cyclohexane ring | Lower oxidation rate (20%) |

| 4-Fluorophenyl methyl sulfane | Flexible methyl group | Higher nucleophilicity |

| Cyclopropyl(4-chlorophenyl)sulfane | Cl substituent vs. F | Reduced LogP (2.3) |

Challenges and Future Directions

Current research gaps include:

-

Toxicological Profiles: No in vivo studies on acute or chronic toxicity.

-

Catalytic Asymmetric Synthesis: No reported methods for enantioselective production.

Future work should prioritize metabolic stability assays and applications in organocatalysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume